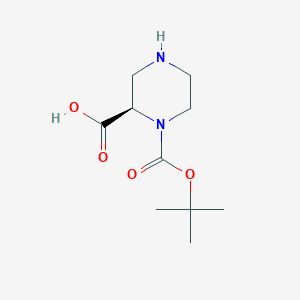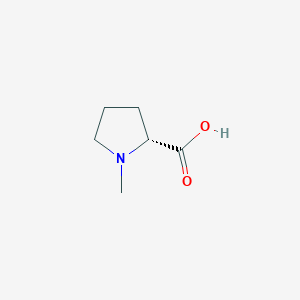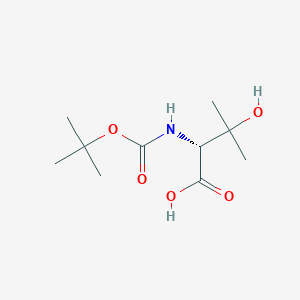
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired step in the synthesis .
Molecular Structure Analysis
The compound likely has a structure similar to other Boc-protected amino acids. It would have a carboxylic acid group, an amino group protected by the Boc group, and a hydroxy group on the third carbon .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions once the Boc group is removed. The Boc group can be removed using an acid such as trifluoroacetic acid .Physical And Chemical Properties Analysis
Based on similar compounds, this compound is likely a solid at room temperature . Its exact physical and chemical properties (such as melting point, solubility, etc.) would depend on its specific structure .Applications De Recherche Scientifique
Synthesis of Peptide Derivatives
The Boc group is extensively used in the synthesis of peptide derivatives. It protects the amino group during the coupling of peptide chains, which is crucial for the formation of peptide bonds without unwanted side reactions . This process is vital in the production of synthetic peptides for therapeutic use and biochemical research.
Amino Acid Derivative Preparation
In the preparation of amino acid derivatives, the Boc group serves as a protective group for the amino functionality. This allows for selective reactions to occur on other parts of the amino acid molecule without affecting the amino group . This is particularly important in the synthesis of unnatural amino acids for research and drug development.
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids are used to create a diverse array of compounds for drug discovery. The protection allows for the synthesis of complex molecules that can be screened for potential pharmaceutical activity .
Green Chemistry Applications
The Boc group is involved in green chemistry applications, where it is used under mild and eco-friendly conditions. For example, Boc protection can be achieved using ultrasound irradiation in a catalyst-free environment, which aligns with the principles of green chemistry by reducing the use of hazardous substances .
Chemoselective Protection
The Boc group allows for chemoselective protection of amines. This means that it can protect the amine group in the presence of other functional groups, which can then undergo further chemical transformations without affecting the protected amine .
Sustainable Methodologies
The Boc group is also used in sustainable methodologies for deprotection. For instance, a deep eutectic solvent can be used as a reaction medium and catalyst for the deprotection of N-Boc derivatives, offering an efficient and sustainable method for this process .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process, known as tert-butoxycarbonylation, is facilitated by di-tert-butyl pyrocarbonate in aqueous organic solutions .
Biochemical Pathways
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate is a well-studied process .
Pharmacokinetics
The yield of the desired product, boc derivatives of amino acids, can be optimized by adjusting the conditions of the reactions .
Result of Action
The result of the compound’s action is the production of Boc derivatives of amino acids . These derivatives find large applications in synthetic organic chemistry .
Action Environment
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate can be optimized by adjusting the conditions of the reactions .
Propriétés
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288159-40-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

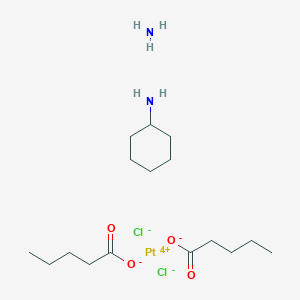

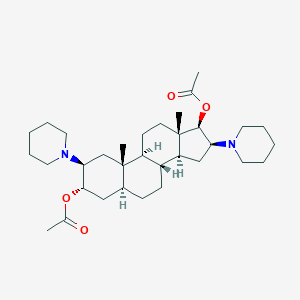
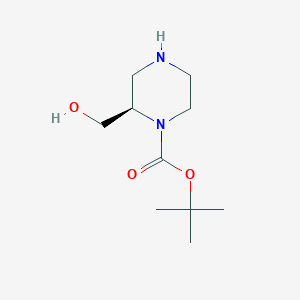
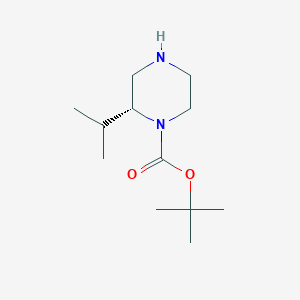
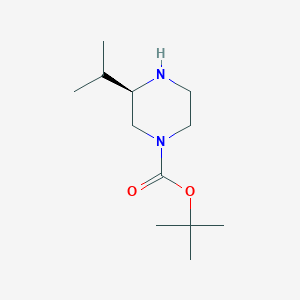
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
